molecular formula C24H30NO12+ B1263983 5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid

5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid

Cat. No.: B1263983
M. Wt: 524.5 g/mol
InChI Key: DXFHNEGQVDLRDO-KBCYOOEFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid is a cerebroside compound isolated from the flowers of Lonicera japonica ThunbThis plant has been traditionally used in Chinese herbal medicine for its anti-inflammatory, antipyretic, and detoxifying properties . This compound is one of several novel cerebrosides identified in this plant, contributing to its pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of 5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid typically involves the extraction of fresh flowers of Lonicera japonica using methanol. The methanol extract is then subjected to column chromatography over silica gel to separate the various components . The specific conditions for the synthesis of this compound have not been extensively documented, but the general process involves the use of organic solvents and chromatographic techniques.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic systems to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid involves its interaction with cellular pathways to exert its effects. It has been shown to inhibit the release of glucuronidase in rat polymorphonuclear leukocytes, which is induced by the platelet-activating factor . This suggests that this compound may modulate inflammatory responses by targeting specific enzymes and pathways involved in inflammation.

Properties

Molecular Formula

C24H30NO12+

Molecular Weight

524.5 g/mol

IUPAC Name

5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C24H29NO12/c1-2-14-15(4-3-12-7-13(21(31)32)9-25(8-12)5-6-26)16(22(33)34)11-35-23(14)37-24-20(30)19(29)18(28)17(10-27)36-24/h2-4,7-9,11,14-15,17-20,23-24,26-30H,1,5-6,10H2,(H-,31,32,33,34)/p+1/b4-3+/t14-,15+,17-,18-,19+,20-,23+,24+/m1/s1

InChI Key

DXFHNEGQVDLRDO-KBCYOOEFSA-O

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)/C=C/C3=CC(=C[N+](=C3)CCO)C(=O)O

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)C=CC3=CC(=C[N+](=C3)CCO)C(=O)O

Synonyms

lonijaposide C

Origin of Product

United States

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